H-Ile-arg-val-val-met-OH
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Description
“H-Ile-arg-val-val-met-OH” is a pentapeptide from C7 with a domain that supports cell attachment . It is also the sequence fragment that binds to the thrombospondin-1 (TS1) receptor . It supports adhesion of G361 melanoma, K562 erythroleukemia cells, HT1080 fibrosarcoma, C32 actinous melanoma, and endothelial cells .
Synthesis Analysis
The synthesis of this pentapeptide can be achieved through custom peptide synthesis . A common method for peptide sequencing is the Edman degradation, which involves cleaving one amino acid at a time from an end of the peptide chain .Molecular Structure Analysis
The molecular structure of “H-Ile-arg-val-val-met-OH” contains a total of 93 bonds, including 41 non-H bonds, 6 multiple bonds, 20 rotatable bonds, 6 double bonds, 1 carboxylic acid (aliphatic), 4 secondary amides (aliphatic), 1 guanidine derivative, 3 primary amines (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The pentapeptide supports adhesion of various cells and also inhibits cell adhesion to TS1’s recombinant cell binding domain (CBD) .Physical And Chemical Properties Analysis
The pentapeptide has a molecular weight of 616.82 and a formula of C27H52N8O6S .Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N8O6S/c1-8-16(6)19(28)23(37)32-17(10-9-12-31-27(29)30)22(36)34-21(15(4)5)25(39)35-20(14(2)3)24(38)33-18(26(40)41)11-13-42-7/h14-21H,8-13,28H2,1-7H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H4,29,30,31)/t16-,17-,18-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEIEPCGWXXMMT-PXQJOHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N8O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ile-arg-val-val-met-OH |
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